2-Pentyl benzyl sulfide
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Overview
Description
2-Pentyl benzyl sulfide is an organic compound that belongs to the class of sulfides It is characterized by the presence of a benzyl group attached to a sulfur atom, which is further connected to a pentyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Pentyl benzyl sulfide can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with pentyl thiol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another method involves the use of benzyl chloride and pentyl mercaptan under similar conditions .
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Pentyl benzyl sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert it back to the corresponding thiol and benzyl alcohol.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and Oxone® are commonly used oxidizing agents.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and benzyl alcohol.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Pentyl benzyl sulfide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a probe in studying enzyme mechanisms and as a ligand in biochemical assays.
Medicine: Research is being conducted on its potential use in drug development, particularly in targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of 2-Pentyl benzyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form covalent bonds with active site residues in enzymes, leading to inhibition or activation of enzymatic activity. The benzyl group can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzyl sulfide: Lacks the pentyl group, making it less hydrophobic.
Pentyl sulfide: Lacks the benzyl group, resulting in different reactivity and applications.
Benzyl thiol: Contains a thiol group instead of a sulfide, leading to different chemical properties.
Uniqueness
2-Pentyl benzyl sulfide is unique due to the presence of both a benzyl and a pentyl group, which imparts distinct chemical properties and reactivity. This combination allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry .
Properties
IUPAC Name |
pentan-2-ylsulfanylmethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18S/c1-3-7-11(2)13-10-12-8-5-4-6-9-12/h4-6,8-9,11H,3,7,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFYSNTFDOYCFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)SCC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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